molecular formula C15H14N2O2 B13666965 6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13666965
M. Wt: 254.28 g/mol
InChI Key: ZSZSVECJFJABCO-UHFFFAOYSA-N
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Description

6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or under metal-free conditions to promote the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core .

Scientific Research Applications

6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-11-7-8-15-16-13(10-17(15)9-11)12-5-3-4-6-14(12)19-2/h3-10H,1-2H3

InChI Key

ZSZSVECJFJABCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3OC

Origin of Product

United States

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